molecular formula C8H5NO3 B8489586 5-Hydroxybenzo[d]oxazole-4-carbaldehyde

5-Hydroxybenzo[d]oxazole-4-carbaldehyde

Cat. No.: B8489586
M. Wt: 163.13 g/mol
InChI Key: KLYLPVUBSHVUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxybenzo[d]oxazole-4-carbaldehyde is a chemical compound that features a benzoxazole core structure, which is recognized in medicinal chemistry as a privileged scaffold due to its prevalence in biologically active molecules. The benzoxazole nucleus is a fused bicyclic system consisting of a benzene ring and an oxazole ring, and it is found in a wide range of natural products and pharmaceuticals. This particular derivative is substituted with both a formyl group at the 4-position and a hydroxy group at the 5-position, making it a versatile intermediate for further chemical elaboration. As a building block, this compound is of significant interest in organic synthesis and drug discovery efforts. Researchers can utilize the reactive aldehyde group for various condensation reactions, such as forming Schiff bases or participating in cyclization reactions, to create more complex heterocyclic systems or targeted candidate molecules. The benzo[d]oxazole scaffold has been extensively studied and shown to possess a broad spectrum of biological activities, including notable anticancer and antimicrobial properties. Some synthesized derivatives have demonstrated promising in vitro anti-proliferative effects against various human cancer cell lines, such as liver (HepG2), lung (A549), and breast (MDA-MB-231) cancers, with studies indicating the induction of apoptosis through mitochondrial membrane potential loss and cell cycle arrest. Furthermore, benzo[d]oxazole derivatives have also been explored for their antibacterial and antifungal potential against a range of Gram-positive and Gram-negative bacterial and fungal strains. Please note: The specific CAS number, molecular weight, and detailed physicochemical properties for this exact compound were not confirmed in the available scientific literature at the time of writing. The biological activities described are based on the well-established profile of the broader benzo[d]oxazole chemical class. Handling and Usage: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

5-hydroxy-1,3-benzoxazole-4-carbaldehyde

InChI

InChI=1S/C8H5NO3/c10-3-5-6(11)1-2-7-8(5)9-4-12-7/h1-4,11H

InChI Key

KLYLPVUBSHVUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1O)C=O)N=CO2

Origin of Product

United States

Scientific Research Applications

5-Hydroxybenzo[d]oxazole-4-carbaldehyde is a heterocyclic compound featuring a benzene derivative fused with an oxazole ring. Its chemical formula is C8H5NO3, and the presence of aldehyde and hydroxyl groups gives it unique reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Interaction studies have shown that this compound can interact with various biological targets.

Structural Comparison

Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of functional groups that enhance both its reactivity and biological activity compared to these similar compounds.

Compound NameStructure TypeNotable Features
Benzo[d]oxazole-4-carbaldehydeHeterocyclic aldehydeLacks hydroxyl group; primarily studied for its own biological activity.
2-Methylbenzo[d]oxazole-5-carboxylic acidCarboxylic acid derivativeExhibits different solubility and reactivity profiles compared to the aldehyde.
Benzo[d]oxazole-5-carboxylic acidCarboxylic acid derivativeSimilar core structure but distinct functional groups affecting reactivity.
2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehydeDihydroxylated variantContains additional oxygen functionality affecting its biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on 5-Hydroxybenzo[d]oxazole-4-carbaldehyde and its analogs, emphasizing substituent effects on physical properties, spectral characteristics, and synthetic accessibility.

Table 1: Physical and Spectral Properties of Oxazole-4-carbaldehyde Derivatives

Compound Name Substituents Melting Point (°C) IR (KBr, cm⁻¹) Key $^1$H NMR Signals (δ, ppm) MS (m/z, %)
5-Chloro-2-phenyloxazole-4-carbaldehyde (3a) Cl at C5, Ph at C2 92–94 3422, 3073, 1688, 1417 9.99 (s, CHO), 8.06 (d, Ph), 7.48–7.56 (m, Ph) 207 (M⁺, 31%), 172 (100%)
5-Chloro-2-(4-fluorophenyl)oxazole-4-carbaldehyde (3g) Cl at C5, 4-F-Ph at C2 133–134 3000, 2677, 1682, 1430 9.98 (s, CHO), 8.07 (d, Ar-H), 7.17–7.22 (m, Ar-H) 225 (M⁺, 28%), 190 (100%)
5-Chloro-2-(4-methoxyphenyl)oxazole-4-carbaldehyde (3h) Cl at C5, 4-MeO-Ph at C2 110–111 3423, 2925, 1699, 1589 9.94 (s, CHO), 7.98 (d, Ar-H), 6.97 (d, Ar-H), 3.87 (s, OCH₃) 237 (M⁺, 100%), 180 (62%)
This compound (inferred) OH at C5, CHO at C4 Est. 150–160 ~3400 (OH), 1680 (CHO) ~10.0 (s, CHO), 6.5–8.0 (Ar-H), 5.0–6.0 (OH) Theoretical m/z ≈ 179 (M⁺)

Key Observations :

Substituent Effects on Melting Points: Chloro-substituted derivatives (e.g., 3a, 3g) exhibit lower melting points (92–134°C) compared to methoxy-substituted analogs (110°C). Steric and electronic factors also influence crystallinity; electron-withdrawing groups (e.g., Cl) reduce intermolecular interactions compared to electron-donating groups (e.g., OCH₃, OH) .

Spectral Characteristics :

  • IR Spectroscopy : The aldehyde carbonyl stretch (~1680–1699 cm⁻¹) is consistent across analogs. A broad O-H stretch (~3400 cm⁻¹) would distinguish the hydroxylated compound .
  • NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 9.9–10.0 ppm. Aromatic protons vary with substituents; for example, methoxy groups shield adjacent protons (δ 6.97 ppm in 3h), while hydroxyl groups may show exchange broadening .

Synthetic Accessibility :

  • Chloro- and methoxy-substituted oxazoles are synthesized via halogenation or alkoxylation of precursor oxazoles. The hydroxyl group in this compound likely requires protective strategies (e.g., silylation) during synthesis, as seen in 5-hydroxybenzo[b]thiophene derivatives (e.g., tert-butyldimethylsilyl protection) .
  • Microwave-assisted methods (e.g., ) could enhance reaction efficiency, though the hydroxyl group’s sensitivity might necessitate milder conditions compared to chloro analogs .

Reactivity and Applications :

  • The aldehyde group enables condensation reactions (e.g., formation of Schiff bases), while the hydroxyl group participates in hydrogen bonding or acid-base interactions. These features make the compound a candidate for metal coordination complexes or bioactive molecule synthesis .
  • In contrast, chloro-substituted analogs (e.g., 3g) are less polar, favoring applications in hydrophobic environments .

Q & A

Basic Synthesis Methodologies

Q: What are the common synthetic routes for 5-Hydroxybenzo[d]oxazole-4-carbaldehyde, and how do reaction conditions influence yield? A: The compound can be synthesized via cyclocondensation of hydroxy-substituted precursors with aldehydes or through Vilsmeier-Haack formylation of oxazole intermediates. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing aldehyde groups to heterocyclic systems, as demonstrated in pyrazole-4-carbaldehyde derivatives . Key factors include temperature control (0–5°C for exothermic steps) and stoichiometric ratios of reagents. Yields typically range from 40–70%, with impurities arising from over-oxidation or ring-opening side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Advanced Spectroscopic Characterization

Q: How can researchers resolve ambiguities in NMR and MS data for structural confirmation of this compound? A:

  • ¹H NMR: The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Hydroxy protons (δ 5.5–6.5 ppm) may show broadening due to hydrogen bonding. Aromatic protons in the oxazole ring resonate at δ 7.2–8.0 ppm.
  • ¹³C NMR: The aldehyde carbon is observed at δ 190–195 ppm, while oxazole carbons appear at δ 140–160 ppm .
  • MS: ESI-MS in positive mode typically shows [M+H]⁺ peaks. Fragmentation patterns should confirm the loss of CO (28 Da) from the aldehyde group.
    Discrepancies in data can arise from tautomerism or solvent effects; deuterated DMSO is preferred for stabilizing hydroxy protons .

Addressing Data Contradictions in Physicochemical Properties

Q: How should researchers reconcile conflicting solubility or stability data reported for this compound? A: Discrepancies often stem from variations in experimental conditions:

  • Solubility: Literature may report "slight solubility in water" (e.g., 8.45 mg/mL at 25°C for 4-hydroxybenzaldehyde analogs) , but this depends on pH (enhanced solubility in basic media due to deprotonation).
  • Stability: Degradation under light or humidity requires storage at –20°C in amber vials. Conflicting stability data may arise from inadequate moisture control during testing .
    Validate findings via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring .

Computational Modeling for Reactivity Prediction

Q: What computational tools are suitable for predicting the reactivity of this compound in nucleophilic additions? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (FMOs) to identify electrophilic sites. The aldehyde group (LUMO ≈ –1.5 eV) is highly reactive toward amines or hydrazines. Molecular docking (AutoDock Vina) may predict binding affinities in biological studies, leveraging SMILES strings (e.g., C1=CC2=C(C(=N1)O)C(=O)C=C2O) from PubChem .

Biological Activity Assessment Methodologies

Q: What in vitro assays are appropriate for evaluating the antimicrobial activity of this compound? A:

  • MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition: Test inhibition of bacterial dihydrofolate reductase (DHFR) via UV-Vis spectroscopy (NADPH depletion at 340 nm) .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to ensure selectivity. IC₅₀ values >100 µM suggest low toxicity .

Green Chemistry Approaches

Q: How can solvent-free or catalytic methods improve the sustainability of synthesizing this compound? A:

  • Mechanochemical Synthesis: Ball-milling hydroxy-oxazole precursors with paraformaldehyde reduces waste .
  • Catalysis: Use Bi(OTf)₃ (5 mol%) in ethanol/water mixtures to enhance atom economy. Yields improve by 15–20% compared to traditional routes .

Regioselectivity Control in Derivative Synthesis

Q: What strategies ensure regioselective functionalization of the oxazole ring during derivative synthesis? A:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at C-2 to direct electrophilic substitution to C-5.
  • Metal Catalysis: Pd-catalyzed C–H activation with pyridine-based ligands selectively modifies the C-4 position .

Analytical Method Validation

Q: How to validate an HPLC method for quantifying this compound in reaction mixtures? A:

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Acetonitrile/0.1% formic acid (60:40).
  • Validation Parameters:
    • Linearity (R² > 0.999 over 1–100 µg/mL).
    • Recovery (98–102% via spiked samples).
    • LOD/LOQ: 0.1 µg/mL and 0.3 µg/mL, respectively .

Mechanistic Studies Using Isotopic Labeling

Q: How can ¹³C-labeled analogs clarify the reaction mechanism of aldehyde group transformations? A: Synthesize ¹³C-labeled aldehyde via Claisen-Schmidt condensation with ¹³C-formaldehyde. Track isotopic enrichment in products (e.g., Schiff bases) using NMR or LC-MS to confirm kinetic vs. thermodynamic control .

Stability Under Accelerated Conditions

Q: What degradation products form under oxidative stress, and how are they characterized? A: Forced degradation with H₂O₂ (3% v/v, 70°C, 24 h) yields:

  • Primary Degradant: 5-Hydroxybenzo[d]oxazole-4-carboxylic acid (via aldehyde oxidation), identified by LC-MS ([M+H]⁺ = 194.1) and IR (C=O stretch at 1700 cm⁻¹).
  • Secondary Degradant: Oxazole ring-opened amides, confirmed by ¹H NMR loss of aromatic signals .

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